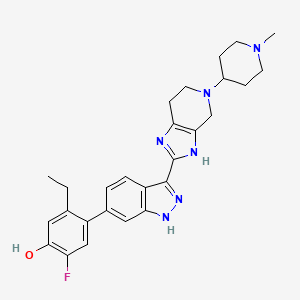

Jak-IN-5

Description

Properties

IUPAC Name |

5-ethyl-2-fluoro-4-[3-[5-(1-methylpiperidin-4-yl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-2-yl]-1H-indazol-6-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN6O/c1-3-16-13-25(35)21(28)14-20(16)17-4-5-19-23(12-17)31-32-26(19)27-29-22-8-11-34(15-24(22)30-27)18-6-9-33(2)10-7-18/h4-5,12-14,18,35H,3,6-11,15H2,1-2H3,(H,29,30)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGFDJOAFMPJSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C6CCN(CC6)C)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of Tofacitinib: A JAK Inhibitor

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Tofacitinib, a pioneering Janus kinase (JAK) inhibitor. Tofacitinib is an immunomodulatory drug used in the treatment of autoimmune diseases such as rheumatoid arthritis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are essential for transducing signals from cytokine receptors on the cell surface to the nucleus, primarily through the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway. This pathway is integral to various biological processes, including immune responses, inflammation, and hematopoiesis.

The discovery of the JAK-STAT pathway and its central role in immunology has made JAKs attractive targets for therapeutic intervention in autoimmune and inflammatory diseases. By inhibiting one or more JAK family members, the downstream signaling of pro-inflammatory cytokines can be suppressed.

Discovery and Development of Tofacitinib

Tofacitinib (formerly known as CP-690,550) was developed by Pfizer and is one of the first JAK inhibitors to be approved for clinical use. The development of Tofacitinib marked a significant advancement in the treatment of autoimmune diseases, offering an oral alternative to injectable biologic drugs. The rationale behind its development was to create a small molecule that could modulate the immune system by targeting the intracellular signaling cascade of cytokines involved in inflammation. Tofacitinib was designed to be a potent inhibitor of JAK3 and JAK1, with moderate activity against JAK2.

Mechanism of Action

Tofacitinib exerts its immunomodulatory effects by inhibiting the activity of Janus kinases, thereby interfering with the JAK-STAT signaling pathway.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-activation through phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate into the nucleus, where they act as transcription factors to regulate the expression of target genes, many of which are involved in inflammatory responses.

Inhibition by Tofacitinib

Tofacitinib functions as a competitive inhibitor at the ATP-binding site of the JAK enzymes. By blocking the binding of ATP, Tofacitinib prevents the phosphorylation events that are critical for the activation of the JAK-STAT pathway. This leads to a reduction in the production of pro-inflammatory cytokines. Tofacitinib exhibits the greatest potency for JAK3 and JAK1.

Quantitative Data

The inhibitory activity and pharmacokinetic properties of Tofacitinib have been extensively characterized.

| Parameter | Value | Kinase/Condition | Reference |

| IC50 | 1 nM | JAK3 | (Not explicitly found in search results) |

| 20 nM | JAK1 | (Not explicitly found in search results) | |

| 112 nM | JAK2 | (Not explicitly found in search results) |

Note: Specific IC50 values can vary depending on the experimental conditions. The values presented are representative of the general selectivity profile.

Synthesis of Tofacitinib

The chemical synthesis of Tofacitinib has been a subject of extensive research, with several routes developed to produce the molecule efficiently and stereoselectively. A common strategy involves the synthesis of a key chiral piperidine intermediate, followed by its coupling to a pyrazolopyrimidine core.

Experimental Protocols

Detailed experimental protocols for the synthesis of Tofacitinib are proprietary. However, the key chemical transformations have been described in the scientific literature.

Step 1: Synthesis of the Chiral Piperidine Intermediate

A key challenge in the synthesis of Tofacitinib is the stereoselective synthesis of the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine intermediate. One reported approach starts from 3-amino-4-methylpyridine. This involves a series of reactions including reduction of the pyridine ring, protection of the amino groups, and chiral resolution to obtain the desired enantiomer.

Step 2: Nucleophilic Substitution

The chiral piperidine intermediate is then coupled with 4-chloropyrrolo[2,3-d]pyrimidine via a nucleophilic aromatic substitution reaction. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent.

Step 3: Deprotection

The N-benzyl protecting group on the piperidine ring is removed. A common method for this deprotection is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C).

Step 4: Amidation

The final step involves the amidation of the secondary amine on the piperidine ring. This is achieved by reacting the intermediate with a suitable cyanoacetylating agent to install the cyanoacetamide group, yielding Tofacitinib.

Conclusion

Tofacitinib represents a significant milestone in the development of targeted oral therapies for autoimmune diseases. Its discovery and successful clinical application have validated the JAK-STAT pathway as a key therapeutic target. The synthesis of this complex molecule has spurred innovation in asymmetric synthesis and catalytic processes. Further research into JAK inhibitors continues to yield new therapies with improved selectivity and safety profiles, offering more options for patients with chronic inflammatory conditions.

The Selective JAK Inhibitor Tofacitinib: A Technical Overview

Disclaimer: Information regarding the specific inhibitor "Jak-IN-5" was not publicly available at the time of this writing. Therefore, this guide focuses on the well-characterized, selective Janus Kinase (JAK) inhibitor, Tofacitinib, to provide a representative in-depth technical overview as requested.

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in signal transduction pathways for a wide range of cytokines, interferons, and growth factors.[1][2] This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[1][2] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases and cancers.[3]

JAK inhibitors, also known as jakinibs, are a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) that modulate the immune system by inhibiting the activity of one or more of the four JAK family members: JAK1, JAK2, JAK3, and TYK2.[2][4] Tofacitinib is a first-in-class oral JAK inhibitor that has been approved for the treatment of several inflammatory conditions.[3][5] It primarily targets JAK1 and JAK3, thereby interfering with the signaling of cytokines that are critical in the inflammatory cascade.[3][4]

This technical guide provides a comprehensive overview of Tofacitinib, focusing on its selectivity profile, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Tofacitinib: Selectivity and Potency

Tofacitinib exhibits a distinct selectivity profile across the JAK family, with greater potency for JAK1 and JAK3 over JAK2 and TYK2. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 1: Biochemical IC50 Values of Tofacitinib for JAK Isoforms

| JAK Isoform | IC50 (nM) | Reference |

| JAK1 | 1.1 - 3.2 | [5] |

| JAK2 | 4.1 - 20 | [3][5] |

| JAK3 | 1.6 - 2 | [3][5] |

| TYK2 | 34.0 | [6] |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[6]

Table 2: Cellular IC50 Values of Tofacitinib in Cytokine-Stimulated Human Whole Blood Assays

| Cytokine Stimulus | JAK Pathway | Phosphorylated STAT | Cell Type | IC50 (nM) | Reference |

| IL-6 | JAK1/JAK2 | pSTAT1 | Monocytes | 55 | [7] |

| IFN-α | JAK1/TYK2 | pSTAT5 | CD4+ T-cells | 56 | [7] |

| IFN-γ | JAK1/JAK2 | pSTAT1 | Neutrophils | 111 | [7] |

| IL-4 | JAK1/JAK3 | pSTAT6 | CD4+ T-cells | 40 | [7] |

| GM-CSF | JAK2/JAK2 | pSTAT5 | Monocytes | 1377 | [6] |

Experimental Protocols

The characterization of JAK inhibitors like Tofacitinib involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified JAK kinase.

Principle: The assay quantifies the phosphorylation of a peptide substrate by a recombinant JAK enzyme in the presence of ATP. The amount of phosphorylated substrate is then measured, typically using methods like fluorescence resonance energy transfer (FRET) or AlphaScreen.

General Protocol:

-

Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; peptide substrate (e.g., a poly-Glu-Tyr peptide); ATP; assay buffer; Tofacitinib (or other test compound) at various concentrations.

-

Procedure: a. In a microplate, combine the JAK enzyme, peptide substrate, and varying concentrations of Tofacitinib in the assay buffer. b. Initiate the kinase reaction by adding a defined concentration of ATP (often at the Km value for each enzyme).[8] c. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). d. Stop the reaction by adding a solution containing EDTA. e. Add detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate if the peptide is biotinylated). f. Incubate for a further period to allow for signal development. g. Read the plate on a suitable plate reader to measure the signal (e.g., time-resolved fluorescence).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Phospho-STAT Flow Cytometry Assay

This assay measures the inhibition of cytokine-induced STAT phosphorylation within whole blood or isolated peripheral blood mononuclear cells (PBMCs), providing a more physiologically relevant assessment of inhibitor activity.[9]

Principle: Whole blood or PBMCs are stimulated with a specific cytokine to activate a particular JAK-STAT pathway. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for a phosphorylated STAT protein (pSTAT). The level of pSTAT is quantified by flow cytometry.

General Protocol:

-

Reagents: Freshly collected whole blood (e.g., in EDTA-containing tubes); Tofacitinib at various concentrations; cytokines (e.g., IL-6, IFN-α, IL-4, GM-CSF); red blood cell lysis buffer; fixation buffer (e.g., paraformaldehyde); permeabilization buffer (e.g., methanol-based); fluorescently labeled antibodies against cell surface markers (e.g., CD4 for T-cells, CD14 for monocytes) and a specific phospho-STAT protein (e.g., anti-pSTAT1, anti-pSTAT5, anti-pSTAT6).[9]

-

Procedure: a. Pre-incubate aliquots of whole blood with varying concentrations of Tofacitinib for a defined period (e.g., 1 hour at 37°C).[9] b. Stimulate the blood with a specific cytokine for a short period (e.g., 15-30 minutes at 37°C). c. Lyse the red blood cells. d. Fix and permeabilize the remaining white blood cells. e. Stain the cells with the antibody cocktail (cell surface markers and anti-pSTAT). f. Acquire the data on a flow cytometer.

-

Data Analysis: Gate on the specific cell populations of interest (e.g., CD4+ T-cells, monocytes). The mean fluorescence intensity (MFI) of the pSTAT signal is determined for each inhibitor concentration. The IC50 value is calculated by plotting the percentage of inhibition of the pSTAT signal against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanism of Action

Tofacitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway.

The Canonical JAK-STAT Signaling Pathway

The JAK-STAT pathway is a direct and rapid signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.[1][10]

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Mechanism of Action of Tofacitinib: Tofacitinib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the JAK enzymes.[6] By occupying this site, it prevents the binding of ATP, which is essential for the kinase activity of JAKs. This blockade of ATP binding inhibits the autophosphorylation and activation of JAKs, which in turn prevents the phosphorylation of the cytokine receptors and the subsequent recruitment and phosphorylation of STAT proteins.[1] As a result, the dimerization and nuclear translocation of STATs are blocked, leading to the downregulation of the expression of inflammatory genes.

Experimental Workflow for Assessing Tofacitinib's Cellular Activity

The following diagram illustrates a typical workflow for evaluating the cellular effects of Tofacitinib.

Caption: A generalized workflow for determining the cellular IC50 of Tofacitinib.

Conclusion

Tofacitinib is a selective JAK inhibitor that has demonstrated clinical efficacy in the treatment of various inflammatory and autoimmune diseases. Its mechanism of action, centered on the inhibition of the JAK-STAT signaling pathway, has been extensively characterized through a variety of biochemical and cellular assays. The data presented in this guide highlight its preferential inhibition of JAK1 and JAK3, providing a molecular basis for its therapeutic effects. The detailed experimental protocols described herein are fundamental for the discovery and development of novel and more selective JAK inhibitors.

References

- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity and Targets of Selective JAK Inhibitors

Disclaimer: Publicly available information on a compound specifically named "Jak-IN-5" is limited. It is referenced as This compound hydrochloride , a Janus Kinase (JAK) inhibitor described in patent US20170121327A1, specifically as compound example 283.[1][2] Due to the scarcity of detailed public data for this specific compound, this guide will focus on the biological activity and targets of Tyk2-IN-5 , a potent and highly selective Tyrosine Kinase 2 (TYK2) inhibitor with comprehensive published data.[1] This allows for a more in-depth technical overview as requested. Information available for this compound hydrochloride will also be included.

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK-STAT signaling pathway is a fundamental cascade essential for transmitting signals from a multitude of cytokines, interferons, and growth factors from the cell membrane to the nucleus.[3][4] This pathway is a cornerstone of cellular communication, governing critical processes such as cell proliferation, differentiation, survival, and immune system regulation.[3][5]

The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.[4] The JAK family in humans comprises four members: JAK1, JAK2, JAK3, and TYK2.[6] Activated JAKs phosphorylate tyrosine residues on the receptor, which then serve as docking sites for STAT proteins. These STAT proteins are subsequently phosphorylated by JAKs, causing them to dimerize and translocate into the nucleus, where they function as transcription factors to regulate the expression of target genes. Given its central role in immunity and inflammation, the JAK-STAT pathway is a key therapeutic target for a range of autoimmune and inflammatory diseases.[6]

Profile of Selective JAK Inhibitors

This compound Hydrochloride

This compound hydrochloride is identified as a JAK inhibitor from patent US20170121327A1.[1] While specific inhibitory concentrations (IC50) against individual JAK isoforms are not publicly detailed, in vivo studies have provided some insight into its biological activity. In a mouse model of IL-13-induced pSTAT6, oral administration of this compound hydrochloride (0.5 mg/mL) resulted in a 60% inhibition of STAT6 phosphorylation in lung tissue.[1] Additionally, in a mouse model of Alternaria alternata-induced eosinophilic lung inflammation, it demonstrated an 88% inhibition of bronchoalveolar lavage fluid (BALF) eosinophils.[1]

Tyk2-IN-5: A Highly Selective Allosteric Inhibitor

Tyk2-IN-5 is a potent, selective, and orally active inhibitor of TYK2.[1] A distinguishing feature of Tyk2-IN-5 is its mechanism of action; it binds to the pseudokinase (JH2) domain of TYK2, acting as an allosteric inhibitor.[1] This contrasts with many other JAK inhibitors that compete with ATP in the kinase (JH1) domain.[6] This allosteric targeting of the less-conserved JH2 domain is the basis for its remarkable selectivity.

Tyk2-IN-5 demonstrates potent and selective inhibition of TYK2-mediated signaling pathways. It has been shown to be highly efficacious in a rat model of adjuvant arthritis and effectively inhibits the production of IFNγ in a rat pharmacodynamic model.[1]

Table 1: Quantitative Data for Tyk2-IN-5

| Target/Assay | Inhibition Metric | Value |

|---|---|---|

| TYK2 (JH2 domain) | Kᵢ | 0.086 nM[1] |

| IFNα-induced signaling | IC₅₀ | 25 nM[1] |

| JAK1 | IC₅₀ | > 2 µM[1] |

| JAK2 | IC₅₀ | > 2 µM[1] |

| JAK3 | IC₅₀ | > 2 µM[1] |

Comparative Data of Other JAK Inhibitors

The landscape of JAK inhibitors includes compounds with varying degrees of selectivity for the different JAK family members. This selectivity profile influences their therapeutic applications and potential side effects.

Table 2: Inhibitory Profile of Various JAK Inhibitors (IC₅₀ in nM)

| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Reference |

|---|---|---|---|---|---|

| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | |

| Tofacitinib | 112 | 20 | 1 | N/A | |

| Baricitinib | 5.9 | 5.7 | ~400 | ~57 | |

| Filgotinib | 10 | 28 | 810 | 116 | |

| Delgocitinib | 2.8 | 2.6 | 13 | 58 | |

| Abrocitinib | 29 | 803 | >10,000 | 1,250 |

Note: IC₅₀ values can differ based on assay conditions and are presented here for comparative purposes.

Signaling Pathways and Mechanism of Action

JAK inhibitors exert their effect by interrupting the JAK-STAT signaling cascade. By blocking the kinase activity of JAKs, these small molecules prevent the phosphorylation and subsequent activation of STAT proteins. This, in turn, inhibits the translocation of STAT dimers to the nucleus and prevents the transcription of pro-inflammatory genes.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Caliper Mobility Shift Assay)

This protocol outlines a common method for determining the IC₅₀ value of a test compound against a specific kinase.

Objective: To measure the potency of an inhibitor in blocking the enzymatic activity of a JAK kinase.

Materials:

-

Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)

-

Test compound (e.g., this compound) solubilized in DMSO

-

ATP and appropriate peptide substrate

-

Assay buffer

-

Microtiter plates

-

Caliper EZ Reader or similar microfluidic capillary electrophoresis system

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, half-log dilution series is created.

-

Assay Plate Setup: Add the diluted compound, positive control (known inhibitor), and negative control (DMSO) to the wells of a microtiter plate.

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, the specific JAK enzyme, and the peptide substrate.

-

Initiation of Reaction: Add ATP to the wells to start the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a specified period (e.g., 60-120 minutes).

-

Termination: Stop the reaction by adding a termination buffer.

-

Analysis: Analyze the plate on a Caliper EZ Reader. The instrument measures the ratio of phosphorylated (product) to unphosphorylated (substrate) peptide by detecting differences in their electrophoretic mobility.

-

Data Calculation: The percentage of inhibition is calculated for each compound concentration relative to the controls. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic dose-response curve.

Caption: Workflow for a typical in vitro JAK kinase inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. US20170121327A1 - JAK Kinase Inhibitor Compounds for Treatment of Respiratory Disease - Google Patents [patents.google.com]

- 3. US11744831B2 - Antiviral JAK inhibitors useful in treating or preventing retroviral and other viral infections - Google Patents [patents.google.com]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Pharmacological properties of JTE-052: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Jak-IN-5: A Technical Guide for Immunology and Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Jak-IN-5, a potent, irreversible pan-Janus kinase (JAK) inhibitor utilized in immunology and inflammation research. It covers the compound's mechanism of action, biochemical activity, and detailed protocols for its application in relevant in vitro and in vivo experimental models.

Introduction to this compound

This compound is a small molecule inhibitor that targets the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical mediators of cytokine signaling, which drives a vast array of processes in the immune system. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary route through which cytokines, interferons, and growth factors transmit signals from the cell membrane to the nucleus to modulate gene expression. Dysregulation of this pathway is a hallmark of numerous autoimmune diseases and inflammatory conditions, making JAK inhibitors like this compound valuable tools for both basic research and therapeutic development.

This compound functions as an irreversible, covalent inhibitor. It contains an electrophilic acrylamide "warhead" that forms a covalent bond with a specific non-catalytic cysteine residue located in the ATP-binding site of the JAK enzymes. This mode of action leads to sustained and potent inhibition of kinase activity.

Biochemical Activity and Selectivity

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. As a pan-JAK inhibitor, this compound demonstrates activity across multiple JAK family members.

| Kinase Target | IC50 (nM) |

| JAK1 | 3.2 |

| JAK2 | 15.1 |

| JAK3 | 1.3 |

| TYK2 | 13.8 |

Note: Data is compiled from various vendor datasheets. Potency can vary slightly depending on the specific assay conditions.

Signaling Pathways and Mechanism of Action

The Canonical JAK-STAT Signaling Pathway

The JAK-STAT pathway is a rapid signal transduction cascade initiated by the binding of a cytokine to its corresponding receptor on the cell surface. This binding event dimerizes the receptor chains, bringing the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dissociate, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immunity.

In-depth Technical Guide to a Janus Kinase (JAK) Inhibitor: Tofacitinib

Disclaimer: Information regarding the specific molecule "Jak-IN-5" is not publicly available at this time. Therefore, this guide provides a comprehensive overview of a well-characterized and clinically approved Janus Kinase (JAK) inhibitor, Tofacitinib , as a representative example to fulfill the user's request for a detailed technical guide on a JAK inhibitor.

Introduction

Tofacitinib (formerly known as CP-690,550) is an orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It is a targeted immunomodulator that interferes with the JAK-STAT signaling pathway, a critical conduit for cytokine signaling that plays a central role in immune responses and inflammation. Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Tofacitinib is approved for the treatment of conditions such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

Chemical Structure and Properties

Tofacitinib has a pyrrolo[2,3-d]pyrimidine core structure.

-

IUPAC Name: 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile

-

Chemical Formula: C₁₆H₂₀N₆O

-

Molecular Weight: 312.37 g/mol

-

SMILES: CC1CN(C(=O)CC#N)CC[C@H]1N(C)C2=NC=NC3=C2C=CN3

-

InChI Key: UFFMZEJHFHMTAD-SECBINFHSA-N

Mechanism of Action

Tofacitinib functions as a competitive inhibitor at the ATP-binding site of the JAK enzymes. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are crucial for the signal transduction of numerous cytokines and growth factors. Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of the receptor and subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis. Tofacitinib, by blocking JAK activity, effectively interrupts this signaling cascade, leading to a reduction in the production of pro-inflammatory mediators.

Signaling Pathway Diagram

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Quantitative Data

The inhibitory activity of Tofacitinib against different JAK isoforms and its cellular potency are summarized below.

| Target | IC₅₀ (nM) | Assay Type | Reference |

| JAK1 | 1 | Enzymatic Assay | Flanagan et al., J Med Chem, 2010 |

| JAK2 | 20 | Enzymatic Assay | Flanagan et al., J Med Chem, 2010 |

| JAK3 | 112 | Enzymatic Assay | Flanagan et al., J Med Chem, 2010 |

| TYK2 | >1000 | Enzymatic Assay | Flanagan et al., J Med Chem, 2010 |

| IL-2 induced STAT5 phosphorylation | 10 | Human T-cell Assay | Meyer et al., J Inflamm (Lond), 2010 |

| IL-6 induced STAT3 phosphorylation | 137 | Human T-cell Assay | Meyer et al., J Inflamm (Lond), 2010 |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Tofacitinib against JAK family kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a generic tyrosine kinase peptide substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Tofacitinib is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP (at a concentration close to its Km for each enzyme) to a mixture of the enzyme, substrate, and Tofacitinib (or DMSO as a vehicle control).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assay: Using an ATP detection reagent (e.g., Kinase-Glo®) to measure the amount of ATP remaining after the kinase reaction.

-

Fluorescence-based assay: Using a phosphospecific antibody to detect the phosphorylated substrate.

-

-

Data Analysis: The percentage of kinase inhibition for each Tofacitinib concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic dose-response curve.

Experimental Workflow Diagram

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Phospho-STAT Assay

Objective: To measure the inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., UT-7/EPO) are cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with various concentrations of Tofacitinib or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

-

Cytokine Stimulation: Cells are then stimulated with a specific cytokine to induce JAK-STAT signaling (e.g., IL-2 to activate JAK1/3 and phosphorylate STAT5, or IL-6 to activate JAK1/2 and phosphorylate STAT3).

-

Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), the cells are lysed to release intracellular proteins.

-

Detection of Phospho-STAT: The levels of phosphorylated STAT (pSTAT) are measured using a sensitive immunoassay, such as:

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the STAT protein of interest.

-

Flow Cytometry (Phosflow): Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the pSTAT. The fluorescence intensity is then measured by flow cytometry.

-

ELISA: A sandwich ELISA format can be used where a capture antibody binds to the total STAT protein, and a detection antibody specific for the phosphorylated form is used for quantification.

-

-

Data Analysis: The level of pSTAT in Tofacitinib-treated cells is compared to the cytokine-stimulated vehicle control to determine the percentage of inhibition. The IC₅₀ value is calculated using a dose-response curve.

Synthesis

The synthesis of Tofacitinib is a multi-step process. A generalized synthetic scheme is outlined below, based on published methods.

Synthetic Scheme Overview

Caption: A high-level overview of a potential synthetic route to Tofacitinib.

Conclusion

Tofacitinib is a potent inhibitor of the JAK family of kinases, with a mechanism of action that involves the disruption of the JAK-STAT signaling pathway. Its efficacy in treating various inflammatory and autoimmune diseases underscores the therapeutic potential of targeting this pathway. The in vitro and cellular assays described provide a framework for evaluating the activity of Tofacitinib and other potential JAK inhibitors. The chemical synthesis of Tofacitinib has been optimized to allow for its production as a pharmaceutical agent. This guide provides a technical overview for researchers and drug development professionals interested in the chemical and biological properties of this important class of therapeutic agents.

Methodological & Application

Application Note: In Vitro Kinase Assay Protocol for Jak-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling. This signaling cascade, known as the JAK-STAT pathway, is essential for a multitude of cellular processes, including immunity, cell growth, differentiation, and apoptosis. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and malignancies, making JAKs attractive therapeutic targets.

Jak-IN-5 is a potent inhibitor of the JAK family of kinases. Understanding its inhibitory profile and potency against each JAK isoform is crucial for its development as a therapeutic agent. This application note provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against the four JAK family members.

JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.

Caption: The JAK-STAT Signaling Pathway.

Data Presentation

The inhibitory activity of this compound against the four JAK kinase isoforms is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Kinase | This compound IC50 (nM) |

| JAK1 | 3.6 |

| JAK2 | 3.3 |

| JAK3 | 11 |

| TYK2 | 2.2 |

Note: The IC50 values presented here are example data and may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides a detailed methodology for performing an in vitro kinase assay to determine the IC50 value of this compound for each of the JAK family kinases.

Materials and Reagents

-

Enzymes: Recombinant human JAK1, JAK2, JAK3, and TYK2 (catalytic domain).

-

Substrate: A suitable peptide substrate for JAK kinases (e.g., a poly-Glu-Tyr peptide, or a specific substrate peptide with a fluorescent label).

-

Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution.

-

ATP: Adenosine 5'-triphosphate.

-

Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

-

Detection Reagent: A reagent to detect kinase activity, such as ADP-Glo™ Kinase Assay (Promega) or a fluorescence polarization-based method.

-

Assay Plates: 96-well or 384-well white, low-volume assay plates.

-

Plate Reader: A luminometer or fluorescence plate reader compatible with the chosen detection reagent.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro kinase assay.

Caption: In Vitro Kinase Assay Experimental Workflow.

Assay Procedure

-

Prepare this compound Dilutions:

-

Create a serial dilution of the this compound stock solution in 100% DMSO.

-

Further dilute these solutions in the Kinase Assay Buffer to the desired final concentrations. It is recommended to perform an 11-point, 3-fold serial dilution.

-

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted this compound or DMSO (for the no-inhibitor control) to the wells of the assay plate.

-

Add 2.5 µL of the appropriate JAK kinase to each well.

-

Include a "no enzyme" control by adding 2.5 µL of Kinase Assay Buffer instead of the enzyme solution.

-

-

Initiate the Kinase Reaction:

-

Prepare a 2X ATP/Substrate mixture in Kinase Assay Buffer. The final concentration of ATP should be at or near the Km for each specific JAK kinase.

-

Add 5 µL of the 2X ATP/Substrate mixture to each well to start the reaction. The final reaction volume will be 10 µL.

-

-

Incubation:

-

Incubate the assay plate at room temperature for 60 minutes. The incubation time may need to be optimized for each kinase.

-

-

Detection:

-

Stop the kinase reaction and detect the amount of product formed using a suitable detection reagent according to the manufacturer's protocol. For example, if using the ADP-Glo™ Kinase Assay:

-

Add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes.

-

-

-

Data Acquisition:

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis

-

Calculate Percent Inhibition:

-

The percent inhibition for each concentration of this compound is calculated using the following formula:

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Conclusion

This application note provides a comprehensive protocol for the in vitro determination of the inhibitory activity of this compound against the four members of the JAK kinase family. The provided methodologies and data presentation format are intended to assist researchers in the accurate and efficient characterization of this and other JAK inhibitors. Adherence to this protocol will enable the generation of robust and reproducible data critical for the advancement of drug discovery and development programs targeting the JAK-STAT signaling pathway.

Application Notes and Protocols for Cellular Assays Using a Novel JAK Inhibitor

Disclaimer: Extensive searches for "Jak-IN-5" did not yield any specific information on a compound with this name in publicly available scientific literature. Therefore, the following application notes and protocols are provided as a comprehensive guide for the cellular characterization of a novel Janus Kinase (JAK) inhibitor, which can be adapted for a compound such as "this compound".

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2] This pathway is essential for transducing signals from a multitude of cytokines and growth factors, thereby regulating key cellular processes such as immunity, proliferation, differentiation, and apoptosis.[1][2][3][4] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets.[2][3] Novel small molecule inhibitors targeting the JAK-STAT pathway are continuously being developed and require thorough cellular characterization to determine their potency, selectivity, and mechanism of action.

These application notes provide detailed protocols for a panel of cellular assays to characterize a novel JAK inhibitor. The described assays will enable researchers to assess the inhibitor's effect on target engagement (STAT phosphorylation), cellular proliferation, and downstream cytokine production.

Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.[1][5][6]

Experimental Protocols

The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.

STAT Phosphorylation Assay

This assay directly measures the ability of the novel JAK inhibitor to block the phosphorylation of STAT proteins downstream of cytokine stimulation.

a. Materials:

-

Cells (e.g., human peripheral blood mononuclear cells (PBMCs), or a cytokine-responsive cell line like TF-1 or HEL92.7)

-

Novel JAK Inhibitor (e.g., this compound)

-

Cytokine (e.g., IL-6, IFN-α, or GM-CSF)[7]

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies against a specific phosphorylated STAT (pSTAT), for example, anti-pSTAT3 (pY705) and a lineage marker (e.g., CD4 for T-cells).

-

Flow cytometer

b. Protocol:

-

Cell Preparation: Culture and harvest cells. Ensure high viability (>95%). Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Inhibitor Treatment: Pre-incubate cells with various concentrations of the novel JAK inhibitor or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[8]

-

Cytokine Stimulation: Add the appropriate cytokine to induce STAT phosphorylation and incubate for 15-30 minutes at 37°C. An unstimulated control should be included.

-

Fixation: Immediately stop the stimulation by adding a fixation buffer and incubate as recommended by the manufacturer.

-

Permeabilization: Wash the cells with PBS and then add a permeabilization buffer.

-

Staining: Add the fluorochrome-conjugated anti-pSTAT and cell surface marker antibodies and incubate in the dark.

-

Data Acquisition: Wash the cells and resuspend in PBS. Acquire data on a flow cytometer.

-

Data Analysis: Gate on the cell population of interest. Determine the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, cytokine-stimulated control. Determine the IC50 value using non-linear regression analysis.

Cell Proliferation/Viability Assay

This assay assesses the effect of the novel JAK inhibitor on the proliferation and viability of cytokine-dependent or cancer cell lines with constitutively active JAK-STAT signaling.

a. Materials:

-

Cells (e.g., a cytokine-dependent cell line like Ba/F3, or a cancer cell line with a JAK mutation like HEL cells)

-

Novel JAK Inhibitor (e.g., this compound)

-

Cell culture medium with and without the required cytokine

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

96-well clear or opaque-walled plates

-

Plate reader

b. Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to attach or stabilize overnight.

-

Inhibitor Treatment: Add serial dilutions of the novel JAK inhibitor or vehicle control to the wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence, absorbance, or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control. Plot the cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression.

Cytokine Release Assay

This assay measures the effect of the novel JAK inhibitor on the production and secretion of inflammatory cytokines from immune cells.

a. Materials:

-

Cells (e.g., human PBMCs)

-

Novel JAK Inhibitor (e.g., this compound)

-

Stimulant (e.g., Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA))

-

Cell culture medium

-

ELISA or multiplex immunoassay kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

96-well plates

b. Protocol:

-

Cell Seeding: Plate the cells in a 96-well plate.

-

Inhibitor Treatment: Pre-treat the cells with different concentrations of the novel JAK inhibitor or vehicle control for 1-2 hours.

-

Stimulation: Add the stimulant to the wells to induce cytokine production. An unstimulated control should be included.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Measurement: Measure the concentration of the secreted cytokine in the supernatant using an ELISA or multiplex immunoassay kit following the manufacturer's protocol.[9][10]

-

Data Analysis: Calculate the percentage of inhibition of cytokine release for each inhibitor concentration compared to the stimulated vehicle control. Determine the IC50 value.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Inhibitory Activity of a Novel JAK Inhibitor on STAT Phosphorylation

| Cytokine Stimulus | Cell Line | Phosphorylated STAT | IC50 (nM) |

| IL-6 | TF-1 | pSTAT3 (Y705) | Value |

| IFN-α | PBMCs | pSTAT1 (Y701) | Value |

| GM-CSF | Monocytes | pSTAT5 (Y694) | Value |

Table 2: Anti-proliferative Activity of a Novel JAK Inhibitor

| Cell Line | Genetic Background | IC50 (nM) |

| Ba/F3-JAK1 | IL-3 dependent | Value |

| HEL | JAK2 V617F | Value |

| K562 | JAK2 WT | Value |

Table 3: Inhibition of Cytokine Release by a Novel JAK Inhibitor

| Stimulant | Cytokine Measured | IC50 (nM) |

| LPS | TNF-α | Value |

| PHA | IL-6 | Value |

Experimental Workflow Visualization

A generalized workflow for the cellular assays is depicted below.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. cusabio.com [cusabio.com]

- 3. raybiotech.com [raybiotech.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. JAK and mTOR inhibitors prevent cytokine release while retaining T cell bispecific antibody in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JAK inhibitors disrupt T cell-induced proinflammatory macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Jak-IN-5 in Mouse Models of Inflammation

Disclaimer: The specific compound "Jak-IN-5" is not extensively documented in the public scientific literature. Therefore, these application notes and protocols are based on the established use of well-characterized, potent, and selective Janus kinase (JAK) inhibitors, such as tofacitinib, in preclinical mouse models of inflammation. The provided data and methodologies should be considered as a representative guide for a pan-JAK inhibitor. Researchers should validate these protocols for their specific molecule of interest.

Introduction

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine signaling.[1][2][3] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary route for transducing signals from a multitude of cytokines and growth factors involved in immunity and inflammation.[4][5][6] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[6][7] JAK inhibitors are small molecules that block the activity of one or more JAK enzymes, thereby interfering with the downstream signaling cascade and mitigating the inflammatory response.[6][8] This document provides a detailed overview of the application of a representative pan-JAK inhibitor, referred to here as this compound, in various mouse models of inflammation.

Mechanism of Action: The JAK-STAT Signaling Pathway

Cytokine binding to its receptor on the cell surface triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in the inflammatory response.[3][5] this compound, as a competitive inhibitor, binds to the ATP-binding site of JAK enzymes, preventing the phosphorylation and activation of STATs, thus blocking the downstream signaling cascade.[3][4]

Quantitative Data from Preclinical Mouse Models

The efficacy of JAK inhibitors has been demonstrated in a variety of mouse models of inflammation. The following tables summarize representative quantitative data for tofacitinib, a well-studied pan-JAK inhibitor, which can serve as a benchmark for evaluating this compound.

Table 1: Efficacy of Tofacitinib in a Mouse Collagen-Induced Arthritis (CIA) Model

| Parameter | Vehicle Control | Tofacitinib (15 mg/kg, b.i.d., p.o.) | Tofacitinib (30 mg/kg, b.i.d., p.o.) | Reference |

| Arthritis Score (Mean ± SEM) | 10.5 ± 0.8 | 4.2 ± 0.6 | 2.1 ± 0.4 | [9] |

| Paw Swelling (mm, Mean ± SEM) | 3.8 ± 0.2 | 2.5 ± 0.1 | 2.1 ± 0.1 | [9] |

| Serum IL-6 (pg/mL, Mean ± SEM) | 150 ± 25 | 75 ± 15 | 40 ± 10 | [9] |

| Histological Score (Mean ± SEM) | 3.5 ± 0.4 | 1.8 ± 0.3 | 0.9 ± 0.2 | [9] |

| *p < 0.05 vs. Vehicle Control |

Table 2: Efficacy of Tofacitinib in a Mouse Dextran Sulfate Sodium (DSS)-Induced Colitis Model

| Parameter | Vehicle Control | Tofacitinib (15 mg/kg, daily, p.o.) | Tofacitinib (30 mg/kg, daily, p.o.) | Reference |

| Disease Activity Index (DAI) | 10.2 ± 1.1 | 5.8 ± 0.9 | 3.5 ± 0.7 | [10] |

| Colon Length (cm, Mean ± SEM) | 6.1 ± 0.3 | 7.8 ± 0.4 | 8.9 ± 0.5 | [10] |

| Myeloperoxidase (MPO) Activity (U/g) | 4.5 ± 0.6 | 2.1 ± 0.4 | 1.2 ± 0.3 | [10] |

| Histological Score (Mean ± SEM) | 8.5 ± 1.2 | 4.2 ± 0.8 | 2.1 ± 0.6 | [10] |

| *p < 0.05 vs. Vehicle Control |

Table 3: Efficacy of Tofacitinib in a House Dust Mite (HDM)-Induced Allergic Asthma Model

| Parameter | Vehicle Control | Tofacitinib (15 mg/kg, b.i.d., p.o.) | Tofacitinib (30 mg/kg, b.i.d., p.o.) | Reference |

| BALF Eosinophils (x10⁴, Mean ± SEM) | 25.6 ± 3.1 | 18.2 ± 2.5 | 15.1 ± 2.2 | [11] |

| BALF IL-4 (pg/mL, Mean ± SEM) | 120 ± 15 | 85 ± 12 | 45 ± 9 | [11] |

| BALF IL-13 (pg/mL, Mean ± SEM) | 250 ± 30 | 180 ± 25 | 110 ± 20 | [11] |

| Lung STAT3 Phosphorylation (% of control) | 100 | 65 ± 8 | 54 ± 6 | [11] |

| p < 0.05 vs. Vehicle Control |

Experimental Protocols

Below are detailed protocols for inducing inflammation and administering this compound in a mouse model of rheumatoid arthritis. These can be adapted for other inflammatory models.

Experimental Workflow

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This is a widely used model for rheumatoid arthritis that involves an autoimmune response to type II collagen.[1][9]

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles (27G)

Procedure:

-

Primary Immunization (Day 0):

-

Prepare an emulsion by mixing equal volumes of CII solution and CFA. Emulsify by drawing the mixture up and down through a syringe until a thick, stable emulsion is formed.

-

Anesthetize the mice.

-

Inject 100 µL of the emulsion intradermally at the base of the tail. The total dose per mouse is 100 µg of CII.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion by mixing equal volumes of CII solution and IFA.

-

Inject 100 µL of the emulsion intradermally at a site near the primary injection.

-

-

Monitoring:

-

Begin monitoring for signs of arthritis around day 24.

-

Score the severity of arthritis daily or every other day based on a scale of 0-4 for each paw (0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema of the entire paw, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.

-

Protocol 2: Preparation and Administration of this compound

Materials:

-

This compound compound

-

Vehicle (e.g., 0.5% methylcellulose with 0.25% Tween 80 in sterile water)

-

Oral gavage needles

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound based on the desired dose (e.g., 15 mg/kg) and the average weight of the mice.

-

Prepare a homogenous suspension of this compound in the vehicle. Sonication may be required to ensure uniform suspension.

-

-

Administration:

Protocol 3: Assessment of Inflammatory Parameters

1. Clinical Assessment:

-

Record the arthritis score and paw thickness (using a digital caliper) for each mouse throughout the study.

2. Serum Cytokine Analysis:

-

At the end of the study, collect blood via cardiac puncture and prepare serum.

-

Measure the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β using commercially available ELISA kits.

3. Histopathological Analysis:

-

Harvest the hind paws and fix them in 10% neutral buffered formalin.

-

Decalcify the paws, process, and embed in paraffin.

-

Section the joints and stain with Hematoxylin and Eosin (H&E).

-

Score the sections for inflammation, pannus formation, and bone/cartilage erosion.

Conclusion

This compound, as a representative JAK inhibitor, holds significant therapeutic potential for treating inflammatory diseases. The protocols and data presented here provide a robust framework for its preclinical evaluation in mouse models of inflammation. Successful translation of these findings will depend on careful experimental design, appropriate model selection, and comprehensive endpoint analysis. Researchers are encouraged to adapt these guidelines to the specific characteristics of their JAK inhibitor and the inflammatory condition under investigation.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]

- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 7. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 9. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Macromolecular Janus Kinase (JAK) Inhibitor Prodrug Effectively Ameliorates Dextran Sulfate Sodium-induced Ulcerative Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Jak-IN-5

Disclaimer: The following document provides a generalized protocol for the in vivo administration of a novel Janus Kinase (JAK) inhibitor, referred to herein as "Jak-IN-5". As this compound is a placeholder name for a novel compound, the specific details of its formulation, dosage, and administration should be optimized based on its unique physicochemical and pharmacological properties. The information provided is synthesized from established protocols for other JAK inhibitors and is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

The Janus kinase (JAK) family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are crucial intracellular mediators for a multitude of cytokine and growth factor signals.[1] These signals are transduced via the JAK-STAT pathway, which plays a pivotal role in regulating immune responses, inflammation, and hematopoiesis.[2][3][4] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAK inhibitors a significant class of therapeutic agents.[5][6][7]

JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding transmembrane receptor.[8] This binding event brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[9][10] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][8] STAT proteins are recruited to these phosphorylated sites and are subsequently phosphorylated by the JAKs.[11] This phosphorylation triggers the dimerization of STAT proteins, which then translocate to the nucleus to modulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[2][9][12]

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data for In Vivo Studies

The appropriate dosage of a novel JAK inhibitor must be determined through dose-range-finding studies. The following tables provide reference data from published in vivo studies on various JAK inhibitors.

Table 1: Reported In Vivo Dosages of Various JAK Inhibitors

| JAK Inhibitor | Animal Model | Disease Context | Dosage | Administration Route |

| Fedratinib | Mouse | Myeloproliferative Neoplasms | 60-240 mg/kg, once daily | Oral gavage |

| Tofacitinib | Mouse | Rheumatoid Arthritis | 15-30 mg/kg, twice daily | Oral |

| Tofacitinib | Rhesus Macaque | SIV Infection | 20 mg/kg, once daily | Oral |

| Ruxolitinib | Mouse | Influenza Virus Infection | 7.5-15 mg/kg, twice daily | Oral |

| Oclacitinib | Mouse | Influenza Virus Infection | 10-20 mg/kg, twice daily | Oral |

| Baricitinib | Mouse | Influenza Virus Infection | 7.5-15 mg/kg, twice daily | Oral |

Table 2: Pharmacokinetic Parameters of Tofacitinib in Humans (for reference)

| Parameter | Value |

| Oral Bioavailability | 74%[13] |

| Time to Max. Concentration (Tmax) | 0.5 - 1 hour[14] |

| Terminal Half-life (t1/2) | ~3.2 hours[10] |

| Plasma Protein Binding | 39%[14] |

| Metabolism | ~70% Hepatic (CYP3A4, CYP2C19)[10][13][14] |

| Excretion | ~30% Renal[10][13] |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

This protocol describes the preparation and oral administration of this compound to mice.

Materials:

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

Methanol

-

0.5% (w/v) Methylcellulose in sterile water

-

Sterile water for injection

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator

-

Animal feeding needles (gavage needles)

-

Syringes (1 mL)

Procedure:

-

Vehicle Preparation: Prepare a 0.5% methylcellulose solution by dissolving methylcellulose powder in sterile water. A common vehicle for JAK inhibitors is 0.5% methylcellulose. For compounds with low aqueous solubility, an initial stock solution in an organic solvent may be necessary. For example, Tofacitinib has been prepared by first dissolving it in DMSO and then in methanol to obtain a solution in 0.5% methylcellulose.[6]

-

This compound Formulation: a. Weigh the required amount of this compound based on the desired dose and the number of animals to be treated. b. If necessary, dissolve this compound in a minimal amount of a suitable solvent like DMSO. c. Add the prepared vehicle (e.g., 0.5% methylcellulose) to the dissolved compound to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low and well-tolerated by the animals. d. Vortex and sonicate the suspension to ensure it is homogeneous before administration.

-

Animal Dosing: a. Gently restrain the mouse. b. Measure the body weight of each animal to calculate the exact volume of the drug suspension to be administered. c. Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with an appropriately sized oral gavage needle. d. Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach. e. Monitor the animal for a few minutes post-administration to ensure no adverse reactions occur.

-

Dosing Schedule: The dosing frequency will depend on the pharmacokinetic properties of this compound. Many JAK inhibitors are administered once or twice daily.[11]

Protocol 2: Assessment of In Vivo Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

-

Cancer cell line of interest

-

Female immunodeficient mice (e.g., NOD/SCID or nu/nu)

-

Matrigel (optional)

-

Calipers

-

Animal balance

Procedure:

-

Cell Implantation: a. Harvest cancer cells and resuspend them in sterile PBS or culture medium, potentially mixed with Matrigel to enhance tumor take rate. b. Inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: a. Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). b. Measure tumor dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Treatment: a. Once tumors reach the desired size, randomize the mice into treatment and control groups. b. Administer this compound or vehicle control according to the schedule determined in Protocol 1. c. Monitor the body weight of the animals regularly as an indicator of general health and drug toxicity.

-

Endpoint: a. Continue treatment and monitoring for a predefined period or until tumors in the control group reach a predetermined maximum size. b. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).

Protocol 3: Pharmacodynamic Analysis of this compound Activity

This protocol describes how to assess the in vivo target engagement of this compound by measuring the phosphorylation of STAT proteins.

Materials:

-

Tumor tissue or peripheral blood mononuclear cells (PBMCs) from treated and control animals

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Sample Collection: Collect tumor tissue or blood at specified time points after the final dose of this compound.

-

Protein Extraction: a. Homogenize tumor tissue or lyse PBMCs in lysis buffer on ice. b. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.

-

Western Blotting: a. Quantify the protein concentration of each lysate. b. Separate equal amounts of protein from each sample by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane to prevent non-specific antibody binding. e. Incubate the membrane with primary antibodies against the phosphorylated form of a relevant STAT protein (e.g., p-STAT3 or p-STAT5) and a loading control (e.g., GAPDH). f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT to total STAT. A reduction in this ratio in the this compound treated group compared to the vehicle control indicates target engagement and inhibition of the JAK-STAT pathway.

General In Vivo Experimental Workflow

The successful in vivo evaluation of a novel compound like this compound follows a structured workflow. This process ensures that the compound is advanced based on robust data, from initial characterization to preclinical efficacy and safety assessment.

Caption: A generalized workflow for the in vivo testing of a novel drug candidate.

Safety and Toxicity

JAK inhibitors as a class are associated with certain safety concerns due to their immunomodulatory effects.[15] These can include an increased risk of serious infections, herpes zoster reactivation, cardiovascular events, and malignancies.[9][12][16] Therefore, in vivo preclinical studies with this compound should include comprehensive safety and toxicity assessments. Key monitoring parameters should include:

-

Regular monitoring of clinical signs (e.g., changes in activity, posture, grooming).

-

Body weight measurements.

-

Complete blood counts (CBC) to assess for hematological abnormalities.[12]

-

Serum chemistry panels to evaluate organ function.

-

Histopathological analysis of major organs at the end of the study.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. JAK/STAT Pathways in Cytokine Signaling and Myeloproliferative Disorders: Approaches for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. cusabio.com [cusabio.com]

- 7. researchgate.net [researchgate.net]

- 8. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: The JAK-STAT Signaling Pathway [jove.com]

- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Workflow Automation for Faster In Vivo Research [modernvivo.com]

- 14. researchgate.net [researchgate.net]

- 15. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Drug efficacy testing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Eosinophil Reduction Studies with Jak-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophils are granulocytic leukocytes that play a central role in type 2 inflammatory responses, particularly in allergic diseases such as asthma and in certain hypereosinophilic syndromes.[1][2] The proliferation, differentiation, and activation of eosinophils are heavily dependent on cytokines that signal through the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway.[1][3] Key cytokines involved in eosinophil biology, such as Interleukin-5 (IL-5), signal through this pathway, making JAKs attractive therapeutic targets for eosinophil-mediated diseases.[4][5]

Jak-IN-5 is a novel, potent, and selective small molecule inhibitor of the JAK pathway. These application notes provide an overview of the proposed mechanism of action of this compound in reducing eosinophil counts and function, along with detailed protocols for in vitro assays to evaluate its efficacy.

Proposed Mechanism of Action

This compound is hypothesized to exert its effects on eosinophils by inhibiting the JAK-STAT signaling cascade initiated by key cytokines, most notably IL-5. The binding of IL-5 to its receptor on eosinophils leads to the activation of JAK2, which in turn phosphorylates and activates STAT1 and STAT5.[4][5][6] Activated STAT proteins then translocate to the nucleus and induce the transcription of genes responsible for eosinophil proliferation, survival, and activation.[7] By inhibiting JAKs, this compound is expected to block these downstream events, leading to a reduction in eosinophil numbers and their inflammatory functions.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound in blocking the IL-5-mediated JAK-STAT signaling pathway in eosinophils.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the potential effects of this compound on eosinophils in vitro. This data is for illustrative purposes and serves as an example of expected outcomes from the described experimental protocols.

Table 1: Effect of this compound on Eosinophil Viability

| This compound Concentration (nM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 1 | 98.1 ± 4.8 |

| 10 | 95.3 ± 5.5 |

| 100 | 75.2 ± 6.1 |

| 1000 | 45.8 ± 7.3 |

| 10000 | 15.6 ± 3.9 |

Table 2: Induction of Apoptosis in Eosinophils by this compound

| This compound Concentration (nM) | Apoptotic Cells (%) (Mean ± SD) |

| 0 (Vehicle Control) | 5.2 ± 1.1 |

| 1 | 6.8 ± 1.5 |

| 10 | 15.4 ± 2.3 |

| 100 | 35.9 ± 3.8 |

| 1000 | 68.7 ± 5.2 |

| 10000 | 92.1 ± 4.6 |

Table 3: Inhibition of IL-5-induced STAT3 Phosphorylation by this compound

| This compound Concentration (nM) | pSTAT3 / Total STAT3 Ratio (Normalized to IL-5 control) (Mean ± SD) |

| 0 (No IL-5) | 0.05 ± 0.02 |

| 0 (IL-5 Control) | 1.00 ± 0.12 |

| 1 | 0.85 ± 0.10 |

| 10 | 0.52 ± 0.08 |

| 100 | 0.21 ± 0.05 |

| 1000 | 0.08 ± 0.03 |

| 10000 | 0.04 ± 0.01 |

Experimental Protocols

Experimental Workflow Diagram

Caption: General workflow for in vitro evaluation of this compound on eosinophils.

Protocol 1: Isolation of Human Eosinophils from Peripheral Blood

This protocol describes a method for isolating human eosinophils from whole blood using negative selection.[8]

Materials:

-

Whole blood collected in sodium citrate or EDTA

-

Phosphate-buffered saline (PBS)

-

Red blood cell lysis buffer

-

Eosinophil isolation kit (negative selection, e.g., from StemCell Technologies or Miltenyi Biotec)

-

Separation medium (e.g., HBSS without Ca2+/Mg2+ with 0.5% BSA)

-

Centrifuge

-

Magnetic separator

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over a density gradient medium (e.g., Percoll® or Ficoll-Paque™).

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate and discard the upper layers containing plasma, mononuclear cells, and platelets.

-

Collect the granulocyte/erythrocyte pellet at the bottom.

-

Resuspend the pellet in PBS and perform red blood cell lysis according to the manufacturer's protocol.

-

Wash the granulocytes with PBS and centrifuge at 300 x g for 10 minutes.

-

Resuspend the granulocyte pellet in the separation medium provided with the eosinophil isolation kit.

-

Add the negative selection antibody cocktail to the cell suspension and incubate as per the manufacturer's instructions.

-

Add magnetic particles and incubate.

-

Place the tube in the magnetic separator and allow the non-eosinophils to adhere to the side of the tube.

-

Carefully collect the supernatant containing the purified eosinophils.

-

Wash the purified eosinophils with separation medium.

-

Determine cell purity and viability using a hemocytometer and trypan blue exclusion or flow cytometry. Purity should be >95%.

Protocol 2: Eosinophil Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the metabolic activity of eosinophils, which is an indicator of cell viability.

Materials:

-

Purified eosinophils

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and IL-5 (10 ng/mL)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Seed purified eosinophils at a density of 2 x 10^5 cells/well in a 96-well plate in 100 µL of culture medium containing IL-5.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

-